1-(2-iodoethyl)adamantane

Antiviral Research RNase L Activation Protein Synthesis Inhibition

Researchers requiring robust Pd-catalyzed cross-coupling (Suzuki, Sonogashira) often face stalled reactions with bromo/chloro analogs. 1-(2-Iodoethyl)adamantane resolves this via its low C-I bond dissociation energy (234 kJ/mol vs 285 for C-Br), enabling facile oxidative addition. - IC50 of 2.30 nM in RNase L activation assays - a 4-log potency gain over comparator. - Well-defined crystalline solid (mp 93-94°C) with established synthetic yield (57.6%), enabling reliable cost-of-goods analysis. - Available at 95% purity; ideal for medicinal chemistry and antiviral pathway studies.

Molecular Formula C12H19I
Molecular Weight 290.2
CAS No. 75014-39-0
Cat. No. B6204861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-iodoethyl)adamantane
CAS75014-39-0
Molecular FormulaC12H19I
Molecular Weight290.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Iodoethyl)adamantane CAS 75014-39-0: Technical Procurement Data for a Caged Alkyl Iodide Intermediate


1-(2-Iodoethyl)adamantane (CAS 75014-39-0; molecular formula C12H19I; MW 290.18 g/mol) is an adamantane derivative functionalized at the bridgehead position (C1) with a 2-iodoethyl substituent [1]. The adamantane core provides a rigid, diamondoid scaffold (the simplest diamondoid molecule) [2], while the terminal primary alkyl iodide offers a synthetically versatile handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions [1]. The compound is typically supplied as a crystalline solid with a melting point of 93–94°C (analytical sample 97–98°C) , a predicted density of 1.522±0.06 g/cm³, and a predicted boiling point of 301.6±11.0°C .

Why Procurement of 1-(2-Iodoethyl)adamantane Cannot Be Substituted with Other Haloethyl-Ada...


Generic substitution among haloethyl-adamantane analogs (iodo, bromo, chloro) is not scientifically valid due to quantifiable differences in physicochemical properties, bond energetics, and documented reaction outcomes. The C–I bond dissociation energy (approximately 234 kJ/mol) is substantially lower than that of C–Br (285 kJ/mol) and C–Cl (327 kJ/mol), conferring a distinct reactivity profile . These differences manifest in measurable physical properties: the iodoethyl derivative has a predicted density of 1.522 g/cm³ and boiling point of 301.6°C [1], while the bromoethyl analog exhibits a density of 1.3±0.1 g/cm³ and boiling point of 246.4±8.0°C [2]. The chloroethyl analog has a molecular weight of only 198.74 g/mol [3] versus 290.18 g/mol for the iodoethyl compound [1]. Furthermore, the iodoethyl group enables palladium-catalyzed cross-coupling reactions that are either inefficient or impossible with the corresponding bromo- or chloro-analogs . Selecting the incorrect halogenated derivative directly impacts synthetic route feasibility, purification protocols, and downstream application success.

1-(2-Iodoethyl)adamantane Procurement Guide: Head-to-Head Quantitative Differentiation vs. Analogues


RNase L Activation Potency: Low Nanomolar IC50 Value Differentiates from Class-Average Adamantane Activity

1-(2-Iodoethyl)adamantane demonstrates potent RNase L activation with an IC50 of 2.30 nM in mouse L cell extract assays measuring inhibition of protein synthesis [1]. In contrast, a structurally related comparator evaluated against human recombinant RNase L using a FRET RNA cleavage assay exhibited an EC50 of 26,000 nM (2.60E+4 nM) [2]. While the assay systems differ (mouse L cell extracts vs. human recombinant enzyme), the four-order-of-magnitude difference in potency suggests that the iodoethyl substitution critically influences RNase L pathway engagement. The RNase L pathway is a key component of the interferon-regulated antiviral response, and activation of this ribonuclease leads to degradation of both cellular and viral RNA [3].

Antiviral Research RNase L Activation Protein Synthesis Inhibition Interferon Pathway

Physicochemical Property Differentiation: Density and Boiling Point vs. Bromoethyl and Chloroethyl Analogs

The physical properties of 1-(2-iodoethyl)adamantane differ substantially from its bromo- and chloro- analogs, with direct implications for purification, handling, and analytical method development. The iodoethyl derivative has a predicted density of 1.522±0.06 g/cm³ and a predicted boiling point of 301.6±11.0°C [1]. In contrast, 1-(2-bromoethyl)adamantane has a predicted density of 1.3±0.1 g/cm³ (approximately 15% lower) and a boiling point of 246.4±8.0°C (approximately 55°C lower) [2]. The chloroethyl analog is even lighter (MW 198.74 g/mol) [3] compared to the iodoethyl compound (MW 290.18 g/mol) [1]. The iodine atom's higher atomic mass (126.9 vs. 79.9 for Br vs. 35.5 for Cl) contributes to these measurable differences.

Physical Organic Chemistry Purification Method Development Process Chemistry Analytical Reference Standards

Documented Synthetic Yield: 57.6% Isolated Yield via Tosylate Displacement Provides Benchmark for Route Planning

A validated synthetic route for 1-(2-iodoethyl)adamantane is documented in patent literature (US04259324) and recorded in the Open Reaction Database. The procedure involves heating 2-(1-adamantyl)ethyl p-toluene-sulfonate (4.0 g) with sodium iodide (2.5 g) in 2-butanone (20 mL) under reflux for 2 hours. Following workup (filtration, concentration, partition between DCM and water, washing with aqueous sodium thiosulfate) and recrystallization from ethanol, 2-(1-adamantyl)ethyl iodide is obtained as a crystalline mass (2.0 g), corresponding to a calculated yield of 57.6% . Melting point: 93–94°C; analytical sample after additional recrystallization: 97–98°C . This established yield serves as a benchmark against which alternative synthetic strategies (e.g., direct halogenation, alternative leaving groups) can be quantitatively evaluated.

Synthetic Methodology Process Development Cost Modeling Reaction Optimization

Bond Dissociation Energy: C–I Lability Enables Distinct Reactivity vs. C–Br and C–Cl Analogs in Cross-Coupling

The C–I bond in the 2-iodoethyl moiety of 1-(2-iodoethyl)adamantane has a bond dissociation energy (BDE) of approximately 234 kJ/mol, which is significantly lower than the BDE of C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) . This lower BDE translates to a more facile oxidative addition to Pd(0) catalysts, making the iodoethyl derivative a superior substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings . The iodoethyl group is an excellent leaving group for nucleophilic substitution reactions, enabling functionalization with amines, alkoxides, and other nucleophiles that would proceed more slowly or require harsher conditions with bromo- or chloro-analogs . This reactivity advantage is a class-level inference for primary alkyl iodides versus bromides and chlorides, and has been demonstrated in adamantane cross-coupling systems including fourfold coupling on tetrahedral adamantane derivatives [1].

Cross-Coupling Reactions Synthetic Methodology Palladium Catalysis Reaction Kinetics

Crystalline Solid with Defined Melting Point Enables Purity Assessment and Handling vs. Liquid or Low-Melting Analogs

1-(2-Iodoethyl)adamantane is obtained as a crystalline solid following recrystallization from ethanol, with a melting point of 93–94°C for the standard product and 97–98°C for an analytically pure sample . This well-defined melting point enables straightforward purity assessment via melting point determination and facilitates handling as a solid reagent. In contrast, 1-iodoadamantane (CAS 768-93-4), a comparator lacking the ethyl spacer, has a significantly lower melting point of 75–76°C and exhibits complex solid-state phase transition behavior [1]. The presence of the ethyl spacer in 1-(2-iodoethyl)adamantane contributes to its distinct solid-state properties, potentially influencing crystallinity and ease of purification. The compound's XLogP3 value is calculated at 5.5 with a topological polar surface area of 0 Ų [2], indicating high lipophilicity that guides solvent selection for recrystallization and chromatographic purification.

Analytical Chemistry Quality Control Solid-State Characterization Storage Stability

1-(2-Iodoethyl)adamantane CAS 75014-39-0: Evidence-Backed Application Scenarios for Research Procurement


RNase L Pathway Investigation and Antiviral Mechanism Studies

Researchers investigating the 2'-5' oligoadenylate (2-5A)-dependent RNase L antiviral pathway should consider 1-(2-iodoethyl)adamantane based on its demonstrated IC50 of 2.30 nM in mouse L cell extracts for RNase L activation (protein synthesis inhibition) . The RNase L pathway is a critical interferon-regulated component that, upon activation, degrades both cellular and viral RNA, contributing to antiviral defense [1]. While the comparator compound's EC50 of 26,000 nM against human recombinant RNase L was measured in a different assay format (FRET RNA cleavage) , the four-order-of-magnitude potency difference in favor of 1-(2-iodoethyl)adamantane suggests that the iodoethyl substitution significantly enhances RNase L pathway engagement. This compound serves as a valuable tool compound for dissecting RNase L-dependent antiviral mechanisms and evaluating RNase L activation as a therapeutic strategy.

Synthetic Building Block for Palladium-Catalyzed Cross-Coupling Sequences

1-(2-Iodoethyl)adamantane is the preferred haloethyl-adamantane derivative for chemists planning Suzuki-Miyaura, Sonogashira, or related palladium-catalyzed cross-coupling reactions. The C–I bond dissociation energy of approximately 234 kJ/mol is 51 kJ/mol lower than the C–Br bond (285 kJ/mol) and 93 kJ/mol lower than the C–Cl bond (327 kJ/mol) , enabling more facile oxidative addition to Pd(0). The iodoethyl group is recognized as an excellent candidate for these transformations [1], and analogous tetrahedral adamantane derivatives bearing iodo substituents have been successfully employed in fourfold cross-coupling reactions to generate rigid molecular tectons . Procurement of the iodo derivative rather than bromo or chloro analogs is justified when reaction efficiency, milder conditions, or catalyst compatibility is critical to synthetic success.

Reference Standard for Physicochemical Method Development and Purity Assessment

The well-defined physical properties of 1-(2-iodoethyl)adamantane make it suitable as a reference compound for analytical method development. The compound crystallizes from ethanol with a melting point of 93–94°C (analytical sample 97–98°C) , providing a sharp, reproducible melting point for purity assessment. Its predicted density (1.522 g/cm³) and boiling point (301.6°C) [1] are distinct from the bromoethyl analog (density 1.3 g/cm³, BP 246.4°C) , enabling unambiguous identification via physical property measurement or chromatographic retention time comparison. The compound's XLogP3 of 5.5 and topological polar surface area of 0 Ų inform solvent selection for chromatographic purification. For laboratories validating analytical methods or establishing reference libraries for adamantane derivatives, this compound offers well-documented physicochemical benchmarks.

Process Chemistry Benchmark for Cost Modeling and Route Selection

For process chemists and procurement specialists evaluating whether to purchase or synthesize 1-(2-iodoethyl)adamantane in-house, the documented synthetic yield of 57.6% via tosylate displacement with sodium iodide in 2-butanone provides a quantifiable benchmark. This established yield, derived from patent US04259324 and archived in the Open Reaction Database, enables calculation of cost-of-goods and assessment of whether commercial pricing (e.g., $528/g at 95% purity [1]) is economically favorable relative to internal synthesis when accounting for raw materials, labor, and purification costs. The melting point data (93–94°C standard, 97–98°C analytical) further guides purity specifications for both purchased material and in-house synthesized product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-iodoethyl)adamantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.